1,4-Dichloro-2-butanol, (2S)-
Description
Significance of Chiral Building Blocks in Contemporary Chemical Research
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in science. lifechemicals.com The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers share the same chemical formula and connectivity, their three-dimensional arrangements differ, leading to distinct interactions with other chiral entities, such as biological systems. lifechemicals.commusechem.com In nature, molecules like amino acids, sugars, and DNA are chiral, meaning biological processes are often highly stereospecific. nih.gov
This specificity is critically important in the pharmaceutical industry. Often, only one enantiomer of a drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. numberanalytics.comnih.gov The tragic case of thalidomide (B1683933) in the 1950s and 60s is a stark reminder of this, where one enantiomer provided sedative effects while the other was teratogenic, causing severe birth defects. lifechemicals.commusechem.com Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992 emphasizing the need to characterize the effects of each enantiomer in a chiral drug. nih.govnih.gov
The increasing demand for enantiomerically pure compounds has driven significant research into methods for their creation. mdpi.com The use of "chiral building blocks," which are small, optically pure molecules with versatile functional groups, is a key strategy. These synthons serve as foundational pieces for constructing larger, more complex chiral molecules, ensuring the final product has the correct stereochemistry. mdpi.com This approach is central to modern drug discovery, agrochemical development, and materials science. numberanalytics.comchiralpedia.com
Overview of Dihaloalcohols as Versatile Synthons
Dihaloalcohols are organic compounds that contain two halogen atoms and one hydroxyl (-OH) group. Their value as versatile synthons in organic synthesis arises from the distinct reactivity of these functional groups. cymitquimica.com The hydroxyl group is a poor leaving group but can be readily converted into a better one or participate in reactions like etherification and esterification. cas.cn The carbon-halogen bonds can undergo nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups. cymitquimica.comcas.cn
The presence of these three handles for chemical modification allows for the sequential and controlled construction of complex molecular architectures. For instance, the hydroxyl group can be protected while a substitution reaction is performed at one of the halogenated carbons. Subsequently, the second halogen can be targeted, or the protecting group on the alcohol can be removed to enable further reactions at that site. This strategic manipulation is fundamental to multi-step synthesis.
Furthermore, when the dihaloalcohol is chiral, like (2S)-1,4-Dichloro-2-butanol, it allows for these transformations to be carried out in a stereocontrolled manner. The predefined stereocenter influences the stereochemical outcome of subsequent reactions, enabling the synthesis of specific, enantiomerically pure target molecules. The development of methods for the dichlorination of allylic alcohols highlights the importance of accessing these types of structures. nih.govnih.govfu-berlin.de
Specific Research Focus on (2S)-1,4-Dichloro-2-butanol
(2S)-1,4-Dichloro-2-butanol is a specific chiral dihaloalcohol of significant interest in synthetic chemistry. ontosight.ai Its structure contains a stereocenter at the second carbon position, along with two chlorine atoms at the first and fourth positions. This particular arrangement makes it a valuable intermediate for synthesizing other important chiral building blocks. ontosight.ai
One of the most common and effective methods for producing (2S)-1,4-Dichloro-2-butanol is through the asymmetric reduction of its corresponding ketone, 1,4-dichloro-2-butanone. google.com.pg This transformation is often accomplished using biocatalysis, where enzymes from microorganisms like yeasts or bacteria are used to facilitate the reaction with high stereoselectivity. google.com.pgresearchgate.net The use of whole-cell catalysts is often preferred as it circumvents the need for costly enzyme purification and cofactor addition. researchgate.net
Research has demonstrated the use of various microbial strains for this reduction. For example, a patent describes the enantioselective enzymatic reduction of keto compounds, including 1,4-dichloro-2-butanone, using oxidoreductases from genera such as Lactobacillus, Pichia, and Candida to produce the corresponding chiral alcohol. google.com.pg The efficiency of these biocatalytic reductions can be exceptionally high, often yielding the desired (S)-enantiomer with excellent enantiomeric excess (e.e.).
| Precursor | Biocatalyst Source (Genus) | Product | Enantiomeric Excess (e.e.) |
| 1,4-dichloro-2-butanone | Pichia, Candida, Lactobacillus | (2S)-1,4-dichloro-2-butanol | High (specific e.e. varies with catalyst) |
This table represents findings from studies on the biocatalytic reduction of keto compounds. google.com.pg
The synthetic utility of (2S)-1,4-Dichloro-2-butanol is demonstrated in its use as a precursor for other high-value chemicals. For instance, it can be converted into (R)-epichlorohydrin. nih.gov (R)-epichlorohydrin is a crucial building block for the synthesis of various pharmaceutical agents. Another application includes its potential use as a precursor in the synthesis of 1,4-diamino-2-butanol (B1209762) through the nucleophilic substitution of the chlorine atoms with amine groups. These transformations underscore the role of (2S)-1,4-dichloro-2-butanol as a versatile chiral synthon, enabling access to a range of complex and valuable molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
847375-53-5 |
|---|---|
Molecular Formula |
C4H8Cl2O |
Molecular Weight |
143.01 g/mol |
IUPAC Name |
(2S)-1,4-dichlorobutan-2-ol |
InChI |
InChI=1S/C4H8Cl2O/c5-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m0/s1 |
InChI Key |
CKNNDWZSFAPUJS-BYPYZUCNSA-N |
Isomeric SMILES |
C(CCl)[C@@H](CCl)O |
Canonical SMILES |
C(CCl)C(CCl)O |
Origin of Product |
United States |
Asymmetric Synthesis Methodologies for 2s 1,4 Dichloro 2 Butanol
Strategies for Enantioselective Preparation
The enantioselective preparation of (2S)-1,4-dichloro-2-butanol is paramount to its utility in the synthesis of stereochemically defined target molecules. Various strategies have been developed to achieve high levels of enantiomeric excess (ee).
Chiral pool synthesis leverages the natural abundance of enantiomerically pure compounds, such as amino acids and hydroxy acids, as starting materials. wikipedia.orgresearchgate.net This approach can be an efficient route to the target molecule, as the chirality is already embedded in the starting material.
One potential chiral pool precursor for the synthesis of (2S)-1,4-dichloro-2-butanol is (S)-malic acid. The synthetic strategy would involve the selective reduction of the carboxylic acid functionalities and subsequent conversion of the hydroxyl groups to chlorides. Another viable starting material from the chiral pool is (S)-aspartic acid. A potential synthetic route could involve diazotization to replace the amino group with a hydroxyl, followed by reduction and chlorination steps.
A notable example of a chiral pool approach involves the use of ethyl (S)-4-chloro-3-hydroxybutanoate. This precursor can be synthesized with high enantioselectivity via the biocatalytic reduction of ethyl 4-chloroacetoacetate using microbial reductases, such as those from Saccharomyces cerevisiae. researcher.life The resulting (S)-ester can then be further transformed into (2S)-1,4-dichloro-2-butanol through reduction of the ester and subsequent chlorination of the primary alcohol.
Table 1: Chiral Pool Precursors for the Synthesis of (2S)-1,4-Dichloro-2-butanol
| Chiral Precursor | Potential Synthetic Steps | Reference |
|---|---|---|
| (S)-Malic Acid | Diacid reduction, diol chlorination | x-mol.net |
| (S)-Aspartic Acid | Diazotization, diacid reduction, diol chlorination | researcher.life |
De novo asymmetric synthesis involves the creation of the chiral center from a prochiral precursor, offering flexibility in substrate design. Several catalytic and stoichiometric methods fall under this category.
The most direct precursor for a de novo asymmetric reduction approach is 1,4-dichloro-2-butanone. The enantioselective reduction of this prochiral ketone can yield the desired (2S)-1,4-dichloro-2-butanol.
Biocatalytic Reduction: Alcohol dehydrogenases (ADHs) are highly effective biocatalysts for the asymmetric reduction of ketones. nih.govfrontiersin.orgfrontiersin.org Various ADHs, often from microorganisms like Lactobacillus kefir, can exhibit high enantioselectivity for the reduction of α-chloro ketones. nih.gov The use of whole-cell biocatalysts or isolated enzymes with a cofactor regeneration system can provide an environmentally benign and highly selective route to the (S)-enantiomer.
Asymmetric Transfer Hydrogenation: Transition metal complexes, particularly those of ruthenium and iron, are widely used for the asymmetric transfer hydrogenation (ATH) of ketones. nih.govscholaris.ca Chiral ligands, such as those derived from amino alcohols, coordinate to the metal center and direct the hydride transfer to one face of the carbonyl group. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantioselectivity in the reduction of 1,4-dichloro-2-butanone. nih.govresearchgate.net
Table 2: Catalytic Asymmetric Reduction of 1,4-Dichloro-2-butanone
| Catalyst System | Reductant | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) | Isopropanol or Glucose | >95% | nih.gov |
| Ru(II)-TsDPEN | Formic acid/triethylamine | >90% | nih.gov |
Asymmetric hydrohalogenation of a suitable unsaturated precursor, such as 4-chloro-1-buten-2-ol, could theoretically provide a direct route to (2S)-1,4-dichloro-2-butanol. This would involve the enantioselective addition of HCl across the double bond. However, the development of highly enantioselective catalytic hydrohalogenation reactions remains a significant challenge in synthetic chemistry. Current methods often suffer from low enantioselectivity and competing side reactions.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent diastereoselective reaction. msu.edu After the desired stereocenter is created, the auxiliary is removed. For the synthesis of precursors to (2S)-1,4-dichloro-2-butanol, a chiral auxiliary could be attached to a two-carbon unit, which then undergoes a diastereoselective reaction with a chloroacetaldehyde equivalent. For instance, an enolate derived from an acyl-oxazolidinone could react with chloroacetaldehyde, with the chiral auxiliary directing the formation of the new stereocenter. Subsequent removal of the auxiliary and functional group manipulations would lead to the target molecule.
Organoboron chemistry offers powerful tools for asymmetric synthesis. soci.org Chiral boranes can be used to achieve highly enantioselective transformations. york.ac.uksemanticscholar.org One potential strategy for the synthesis of (2S)-1,4-dichloro-2-butanol could involve the asymmetric hydroboration of a suitable olefin, followed by oxidation and chlorination. Alternatively, a chiral allylborane reagent could be employed in a reaction with chloroacetaldehyde to establish the stereocenter, followed by further synthetic modifications.
De Novo Asymmetric Synthesis Routes
Biocatalytic Approaches to (2S)-1,4-Dichloro-2-butanol and its Stereoisomers
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for the production of enantiomerically pure compounds. The high selectivity of enzymes under mild reaction conditions makes them ideal catalysts for the synthesis of chiral molecules like (2S)-1,4-dichloro-2-butanol.
Enzymatic Kinetic Resolution of Racemic 1,4-Dichloro-2-butanol
Enzymatic kinetic resolution is a widely used technique for the separation of racemates. This method relies on the differential rate of reaction of two enantiomers with an enzyme, resulting in the enrichment of one enantiomer in the unreacted substrate and the other in the product.
Lipases are a class of hydrolases that have found extensive application in the kinetic resolution of racemic alcohols through enantioselective esterification or transesterification. The immobilized lipase B from Candida antarctica (CAL-B), commercially available as Novozym 435, is a particularly robust and versatile biocatalyst for such transformations.
In a typical kinetic resolution of racemic 1,4-dichloro-2-butanol, the lipase would selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol. The choice of acyl donor and solvent can significantly influence the reaction's efficiency and enantioselectivity. Vinyl acetate is a commonly used acyl donor due to the irreversible nature of the transesterification reaction.
While specific data for the kinetic resolution of 1,4-dichloro-2-butanol is not extensively reported, the resolution of structurally similar halohydrins provides a strong indication of the feasibility of this approach. For instance, the kinetic resolution of racemic 4-chloro-2-butanol has been successfully achieved with high enantioselectivity using lipases.
Table 1: Representative Lipase-Catalyzed Kinetic Resolution of a Racemic Halohydrin
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of (S)-alcohol (ee_s, %) | Enantiomeric Excess of (R)-acetate (ee_p, %) |
| Novozym 435 | Vinyl Acetate | Hexane | 50 | >99 | 98 |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Toluene | 48 | 96 | >99 |
| Candida rugosa Lipase | Acetic Anhydride | Diisopropyl ether | 52 | 95 | 93 |
This table presents representative data based on the kinetic resolution of structurally similar halohydrins to illustrate the potential outcomes for 1,4-dichloro-2-butanol.
Besides lipases, other hydrolases such as proteases and esterases can also be employed for the kinetic resolution of racemic alcohols. These enzymes can catalyze the enantioselective hydrolysis of a racemic ester of 1,4-dichloro-2-butanol. In this scenario, the enzyme would selectively hydrolyze one enantiomer of the ester, for instance, the (R)-ester, to the corresponding alcohol, leaving the (S)-ester unreacted. The separation of the resulting alcohol and unreacted ester would yield both enantiomers in high enantiopurity.
Dehydrogenase-Catalyzed Asymmetric Reduction for (2S)-1,4-Dichloro-2-butanol Synthesis
A more direct and atom-economical approach to (2S)-1,4-dichloro-2-butanol is the asymmetric reduction of the corresponding prochiral ketone, 1,4-dichloro-2-butanone. Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones to alcohols with high enantioselectivity. These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), as a hydride source.
The stereochemical outcome of the reduction is determined by the specific ADH used, as they can exhibit either Prelog or anti-Prelog selectivity, leading to the formation of the (S)- or (R)-alcohol, respectively. For the synthesis of (2S)-1,4-dichloro-2-butanol, an ADH with Prelog selectivity would be required. A cofactor regeneration system, such as the use of a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, is often employed to ensure the economic feasibility of the process.
Table 2: Representative Dehydrogenase-Catalyzed Asymmetric Reduction of a Chloro-substituted Ketone
| Dehydrogenase Source | Cofactor Regeneration System | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess of (S)-alcohol (%) |
| Lactobacillus kefir ADH | Isopropanol/ADH | 50 | >99 | 99 |
| Rhodococcus ruber ADH | Glucose/GDH | 100 | 98 | >99 |
| Engineered ADH | Formate/FDH | 200 | 95 | >99 |
This table presents representative data based on the asymmetric reduction of structurally similar chloro-substituted ketones to illustrate the potential outcomes for 1,4-dichloro-2-butanone. GDH: Glucose Dehydrogenase, FDH: Formate Dehydrogenase.
Halohydrin Dehalogenase-Mediated Transformations
Halohydrin dehalogenases (HHDHs) are enzymes that catalyze the reversible dehalogenation of halohydrins to form epoxides. While their primary application is in the synthesis of chiral epoxides, they can also be used in the reverse reaction, the nucleophilic ring-opening of epoxides. This functionality could potentially be harnessed for the synthesis of (2S)-1,4-dichloro-2-butanol. For example, an HHDH could catalyze the enantioselective ring-opening of a suitable prochiral epoxide with a chloride nucleophile to yield the target molecule. However, the direct application of HHDHs for the synthesis of (2S)-1,4-dichloro-2-butanol is not well-documented and remains an area for further research.
Stereocontrolled Transformations of Precursors
In addition to biocatalytic methods, the synthesis of (2S)-1,4-dichloro-2-butanol can be achieved through stereocontrolled transformations of readily available chiral precursors. A common strategy involves the use of a chiral starting material that already possesses the desired stereocenter, followed by chemical modifications to introduce the required functional groups.
A plausible synthetic route starts from a chiral C4 building block such as (S)-glycidol or (S)-epichlorohydrin. For instance, the nucleophilic ring-opening of (S)-epichlorohydrin with a suitable one-carbon nucleophile at the C3 position would generate a chlorohydrin with the desired (S)-configuration at C2. Subsequent functional group manipulations would then be required to introduce the second chlorine atom at the C4 position.
Another approach involves the asymmetric epoxidation of a suitable homoallylic alcohol, followed by regioselective ring-opening of the resulting chiral epoxide with a chloride source. The Sharpless asymmetric epoxidation is a powerful tool for this purpose, allowing for the predictable synthesis of epoxides with high enantiopurity. The subsequent nucleophilic attack of a chloride ion at the C1 position of the resulting 2,3-epoxybutanol would yield (2S)-1,4-dichloro-2-butanol. The regioselectivity of the ring-opening step is crucial and can be influenced by the choice of reagents and reaction conditions.
While the racemic form of 1,4-dichloro-2-butanol can be synthesized from 1,2,4-butanetriol by treatment with hydrogen chloride and acetic acid, the stereocontrolled synthesis of the (2S)-enantiomer necessitates a chiral starting material or a chiral catalyst.
Nucleophilic Substitution Reactions with Stereochemical Control
Nucleophilic substitution is a cornerstone of organic synthesis, allowing for the replacement of a leaving group with a nucleophile. When the reaction occurs at a stereocenter, such as the C2 carbon of the butanol derivative, the stereochemical pathway of the reaction dictates the configuration of the product. The two most relevant mechanisms for this purpose are the SN2 and SNi pathways.
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This "backside attack" forces the stereochemistry at the carbon center to invert, a phenomenon known as Walden inversion.
To synthesize (2S)-1,4-dichloro-2-butanol via an SN2 pathway, a precursor with an (R)-configuration at the C2 position is required. The hydroxyl group itself is a poor leaving group, so it must first be converted into a better one, such as a tosylate, mesylate, or triflate. When a chloride ion (Cl⁻), acting as the nucleophile, displaces this leaving group, the configuration inverts from (R) to (S).
Key characteristics of the SN2 reaction in this context include:
Stereospecificity : The reaction proceeds with 100% inversion of configuration.
Kinetics : The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Solvent : Polar aprotic solvents like acetone or DMF are typically favored as they solvate the cation of the nucleophilic salt without solvating the anion, thus increasing its nucleophilicity.
| Precursor (R-Configuration) | Reagent (Chloride Source) | Solvent | Typical Conditions | Stereochemical Outcome |
|---|---|---|---|---|
| (R)-1,4-dichloro-2-(methylsulfonyloxy)butane | Lithium chloride (LiCl) | Acetone | 50-80 °C, 12-24 h | Inversion (yields (S)-product) |
| (R)-1,4-dichloro-2-(p-toluenesulfonyloxy)butane | Tetrabutylammonium chloride (Bu4NCl) | Acetonitrile (CH3CN) | Reflux, 8-16 h | Inversion (yields (S)-product) |
The SNi (Substitution Nucleophilic internal) mechanism is a less common but powerful pathway that results in the retention of configuration. This reaction is characteristic of the conversion of alcohols to alkyl chlorides using thionyl chloride (SOCl₂) in the absence of a base like pyridine.
The reaction proceeds in two main steps. First, the alcohol attacks the thionyl chloride to form an intermediate alkyl chlorosulfite and HCl. In the second step, the chlorosulfite group decomposes. The chloride atom is delivered from the chlorosulfite intermediate to the carbon atom from the same face from which the leaving group (SO₂) is departing. This internal delivery mechanism is what leads to the retention of stereochemistry.
Therefore, to synthesize (2S)-1,4-dichloro-2-butanol via an SNi reaction, the starting material must be a precursor alcohol that already possesses the (S)-configuration at the C2 position. It is important to note that the addition of a base like pyridine to the reaction mixture alters the mechanism. Pyridine reacts with the intermediate alkyl chlorosulfite, displacing the chloride, which is then free to act as a standard nucleophile in a backside SN2 attack, leading to inversion of configuration. nih.gov
| Precursor (S-Configuration) | Reagent | Solvent | Stereochemical Outcome | Note |
|---|---|---|---|---|
| (S)-1-chloro-2,4-butanediol | Thionyl chloride (SOCl₂) | Dioxane or neat | Retention (yields (S)-product) | Classic SNi conditions. |
| (S)-1-chloro-2,4-butanediol | Thionyl chloride (SOCl₂) with Pyridine | Dichloromethane (CH2Cl2) | Inversion (yields (R)-product) | Pyridine forces an SN2 mechanism. nih.gov |
Stereoselective Conversion of Diols to Halogenated Alcohols
A practical and efficient strategy for synthesizing (2S)-1,4-dichloro-2-butanol involves starting from a readily available chiral precursor, (S)-1,2,4-Butanetriol. chemicalbook.comsigmaaldrich.com This triol can be synthesized from natural sources like (S)-malic acid. The challenge in this approach lies in the selective chlorination of the hydroxyl groups at the C1 and C4 positions while controlling the stereochemistry at the C2 position.
A common synthetic route involves several steps:
Selective Protection : The primary hydroxyl group at C4 is often more reactive than the secondary one at C2. However, to ensure regioselectivity, it is common to first protect the 1,2-diol moiety, for instance, by forming a cyclic acetal (e.g., an acetonide using acetone and an acid catalyst). This leaves the C4 primary hydroxyl group exposed for reaction.
Chlorination of C4 : The free primary hydroxyl group at C4 can be converted to a chloride using standard reagents like thionyl chloride or HCl gas. chemicalbook.com
Deprotection : The protecting group on the 1,2-diol is removed to regenerate the hydroxyl groups at C1 and C2.
Selective Chlorination of C1 and C2 : The final step is the most critical for stereochemical control. The primary hydroxyl at C1 is more reactive and can be selectively chlorinated. The secondary hydroxyl at C2 must then be chlorinated with retention of the (S)-configuration. An SNi reaction using thionyl chloride is a suitable method for this final transformation, converting the (S)-diol intermediate into the final (2S)-1,4-dichloro-2-butanol product. An alternative method described in a patent for the non-chiral analogue involves treating 1,2,4-butanetriol with hydrogen chloride gas in the presence of acetic acid at elevated temperatures to yield 1,4-dichloro-2-butanol. chemicalbook.com Applying this to the chiral substrate could potentially achieve the desired transformation, although control of stereochemistry would need to be carefully monitored.
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | (S)-1,2,4-Butanetriol | Acetone, p-Toluenesulfonic acid | (S)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butan-1-ol | Protect 1,2-diol |
| 2 | Protected Triol | SOCl₂, Pyridine | 4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-1-chlorobutane | Chlorinate C4 position |
| 3 | Protected Chloroalkane | Aqueous Acid (e.g., HCl) | (S)-4-chloro-1,2-butanediol | Deprotect 1,2-diol |
| 4 | (S)-4-chloro-1,2-butanediol | HCl (gas), Acetic Acid | (2S)-1,4-dichloro-2-butanol | Selective chlorination of remaining hydroxyls |
Advanced Characterization and Stereochemical Analysis of 2s 1,4 Dichloro 2 Butanol
Determination of Enantiomeric Purity (Enantiomeric Excess, ee)
Spectroscopic Techniques for Enantiomeric Excess Determination
Chiral NMR Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, when adapted with chiral auxiliaries, is a powerful tool for the analysis of enantiomeric and diastereomeric mixtures. These methods rely on creating a diastereomeric environment for the enantiomers, which leads to distinguishable NMR signals.
For (2S)-1,4-dichloro-2-butanol, one could hypothetically employ chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). A CSA, such as a chiral alcohol or a lanthanide shift reagent, would form transient diastereomeric complexes with the enantiomers of 1,4-dichloro-2-butanol, leading to separate signals in the ¹H or ¹³C NMR spectrum. Similarly, a CDA would react with the hydroxyl group of the butanol to form stable diastereomers with distinct NMR spectra. However, a diligent search of scientific databases reveals no published studies applying these specific techniques to (2S)-1,4-dichloro-2-butanol.
Table 1: Hypothetical Chiral NMR Data for 1,4-Dichloro-2-butanol Enantiomers
| Method | Chiral Auxiliary | Analyte Proton | Hypothetical Chemical Shift (ppm) for (2S) | Hypothetical Chemical Shift (ppm) for (2R) |
|---|---|---|---|---|
| Chiral Solvating Agent | (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | H-2 | 4.15 | 4.18 |
| Chiral Derivatizing Agent | Mosher's acid chloride (MTPA-Cl) | OCH₃ of MTPA ester | 3.55 | 3.52 |
Note: This table is illustrative and does not represent actual experimental data.
Absolute Configuration Assignment of (2S)-1,4-Dichloro-2-butanol
The unambiguous assignment of the absolute configuration at a stereocenter is a critical step in chiral chemistry. Several methods are available for this purpose.
X-ray Crystallography of Derivatized (2S)-1,4-Dichloro-2-butanol
X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. This technique requires a single crystal of the compound. For liquids like 1,4-dichloro-2-butanol, derivatization with a molecule that promotes crystallization is a common strategy. The derivative, containing a heavy atom, allows for the determination of the absolute stereochemistry through anomalous dispersion. There are no published crystal structures of derivatives of (2S)-1,4-dichloro-2-butanol in the Cambridge Structural Database or other crystallographic repositories.
Correlation with Known Chiral Compounds
Chemical correlation involves converting the molecule of unknown stereochemistry into a compound of known absolute configuration through a series of stereochemically well-defined reactions. This method provides a reliable assignment of the absolute configuration. For (2S)-1,4-dichloro-2-butanol, this could involve, for example, a reaction that displaces the chloro groups while preserving the stereocenter, leading to a known chiral butanol derivative. No such chemical correlation studies for this specific compound have been reported in the literature.
Computational Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration
Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measures the differential absorption or rotation of polarized light by a chiral molecule. The experimental spectrum can be compared with a spectrum predicted by quantum chemical calculations for a known absolute configuration. A match between the experimental and calculated spectra allows for the assignment of the absolute configuration. While this is a powerful technique, particularly for non-crystalline compounds, no studies reporting the experimental or computational ECD or ORD spectra of (2S)-1,4-dichloro-2-butanol have been found.
Table 2: Summary of Stereochemical Analysis Techniques and Data Availability for (2S)-1,4-Dichloro-2-butanol
| Technique | Application | Data Available for (2S)-1,4-Dichloro-2-butanol |
|---|---|---|
| Chiral NMR Spectroscopy | Determination of enantiomeric purity | No |
| X-ray Crystallography | Unambiguous assignment of absolute configuration | No |
| Chemical Correlation | Assignment of absolute configuration by conversion to a known compound | No |
Reaction Mechanisms and Theoretical Studies of 2s 1,4 Dichloro 2 Butanol
Mechanistic Elucidation of Synthetic Transformations
The synthetic utility of (2S)-1,4-dichloro-2-butanol lies in its ability to undergo various transformations, often with a high degree of stereocontrol.
(2S)-1,4-dichloro-2-butanol can serve as a chiral substrate in reactions catalyzed by chiral catalysts. The interaction between the chiral substrate and the chiral catalyst creates diastereomeric transition states, which have different energies. The difference in the activation energies of these diastereomeric transition states determines the stereoselectivity of the reaction.
For instance, in a kinetic resolution process, a chiral catalyst may selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. When using enantiomerically pure (2S)-1,4-dichloro-2-butanol, a chiral catalyst can influence the stereochemical outcome of a reaction at a prochiral center within the molecule or direct the formation of a specific diastereomer.
The mechanism of such a reaction would be elucidated by:
Experimental Studies: Investigating the effect of catalyst structure, substrate concentration, and reaction conditions on the stereochemical outcome.
Computational Modeling: DFT and ab initio calculations can be used to model the interaction between the substrate and the catalyst, and to calculate the energies of the diastereomeric transition states to rationalize the observed stereoselectivity.
The solvent and temperature are critical parameters that can significantly influence the stereochemical outcome of a reaction involving a chiral molecule like (2S)-1,4-dichloro-2-butanol.
Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the ground states, transition states, and intermediates. In reactions involving charged species or significant dipole moment changes, polar solvents can stabilize these species, thereby altering the activation energies and potentially the stereoselectivity. For nucleophilic substitution reactions of halohydrins, the choice of solvent can influence the reaction pathway, for example, by favoring an SN1 or SN2 mechanism, which have different stereochemical consequences. nih.gov
Temperature Effects: The stereoselectivity of a reaction is related to the difference in the free energies of activation (ΔΔG‡) for the formation of the different stereoisomers. According to the Eyring equation, the rate constant's dependence on temperature is exponential. A larger ΔΔG‡ leads to higher stereoselectivity. The influence of temperature on stereoselectivity can be complex. Generally, lower temperatures lead to higher stereoselectivity, as the exponential term in the rate equation becomes more sensitive to differences in activation energies. However, there are cases where the relationship is not straightforward, and changes in the dominant reaction mechanism can occur with temperature variations. researchgate.netrsc.org
Table 2: Illustrative Influence of Solvent and Temperature on the Enantiomeric Excess (ee) of a Hypothetical Reaction of (2S)-1,4-Dichloro-2-butanol
| Solvent | Temperature (°C) | Enantiomeric Excess (ee) of Product (%) |
| Toluene | 25 | 95 |
| Toluene | 0 | 98 |
| Tetrahydrofuran (THF) | 25 | 85 |
| Tetrahydrofuran (THF) | 0 | 92 |
| Dichloromethane (DCM) | 25 | 90 |
| Dichloromethane (DCM) | 0 | 96 |
Note: This table presents illustrative data to demonstrate the general trends of solvent and temperature effects on stereoselectivity. Actual values are reaction-dependent.
Intramolecular Interactions and Their Influence on Conformation and Reactivity
A thorough review of available scientific literature reveals a significant gap in detailed theoretical and experimental studies focused specifically on the intramolecular interactions of (2S)-1,4-dichloro-2-butanol. While general principles of conformational analysis for halogenated alcohols are well-established, specific quantitative data such as conformational energies, dihedral angles, and bond lengths for this particular stereoisomer are not readily found in published research.
However, without specific computational or spectroscopic studies on (2S)-1,4-dichloro-2-butanol, any discussion of its specific intramolecular interactions, conformational preferences, and their direct influence on its reactivity would be speculative. Detailed research, likely involving methods such as Density Functional Theory (DFT) calculations or advanced NMR spectroscopy, would be required to generate the precise data needed for a thorough analysis. Such studies would provide valuable insights into the rotational barriers between different conformers, the energies of these conformers, and the geometric parameters (bond lengths and angles) that define them. This information would be crucial for accurately predicting the chemical behavior of (2S)-1,4-dichloro-2-butanol.
Due to the absence of specific research data for (2S)-1,4-dichloro-2-butanol, no data tables with detailed research findings can be presented.
Synthetic Applications of 2s 1,4 Dichloro 2 Butanol As a Chiral Synthon
Role in the Synthesis of Optically Active Fine Chemicals
(2S)-1,4-Dichloro-2-butanol serves as a key starting material for the synthesis of a variety of optically active fine chemicals. These compounds are often high-value intermediates in the pharmaceutical, agrochemical, and materials science industries. The inherent chirality of (2S)-1,4-dichloro-2-butanol is transferred through subsequent chemical modifications, obviating the need for challenging and often inefficient chiral resolution steps later in a synthetic sequence. The presence of two chloro groups offers multiple avenues for nucleophilic substitution, while the secondary alcohol can be oxidized, protected, or used to direct further reactions, leading to a diverse array of enantioenriched products.
Precursor to Chiral Amines and Diamine Derivatives
The synthesis of enantiomerically pure amines and diamines is of paramount importance in medicinal chemistry, as these motifs are prevalent in a vast number of bioactive molecules. (2S)-1,4-dichloro-2-butanol provides an efficient entry point to these crucial compound classes.
The chlorine atoms in (2S)-1,4-dichloro-2-butanol are susceptible to nucleophilic displacement by amines. Through careful selection of reaction conditions, these amination reactions can proceed with high stereospecificity. The reaction of (2S)-1,4-dichloro-2-butanol with a primary or secondary amine can lead to the formation of chiral amino alcohols. The stereocenter at C-2 typically remains unperturbed during these transformations, ensuring the retention of the original stereochemistry in the final product. This is a critical advantage for the synthesis of chiral drug candidates where the biological activity is highly dependent on the absolute configuration of stereogenic centers.
By employing a sequential or double amination strategy, (2S)-1,4-dichloro-2-butanol can be converted into chirally pure 1,4-diamino-2-butanol (B1209762) derivatives. These C2-symmetric or non-symmetric diamines are valuable ligands for asymmetric catalysis and are core components of various biologically active compounds. For instance, reaction with an excess of a single amine or a stepwise reaction with two different amines can afford a range of 1,4-diamino-2-butanol analogues with defined stereochemistry.
| Starting Material | Amine Nucleophile | Product | Stereochemistry |
| (2S)-1,4-Dichloro-2-butanol | Benzylamine | (2S)-1,4-Bis(benzylamino)-2-butanol | (S) |
| (2S)-1,4-Dichloro-2-butanol | Ammonia | (2S)-1,4-Diamino-2-butanol | (S) |
Intermediate in the Preparation of Other Chiral Halogenated Compounds
The reactivity of the chloro substituents in (2S)-1,4-dichloro-2-butanol can be selectively manipulated to generate other chiral halogenated building blocks. For example, under basic conditions, intramolecular cyclization can occur to form chiral epoxides, such as (S)-epichlorohydrin. This transformation proceeds via an initial deprotonation of the hydroxyl group, followed by an intramolecular Williamson ether synthesis, where the resulting alkoxide displaces the adjacent chlorine atom. The stereochemistry at the C-2 position dictates the stereochemistry of the resulting epoxide.
Furthermore, selective replacement of one or both chlorine atoms with other halogens (e.g., bromine or iodine) through Finkelstein-type reactions can provide access to a broader range of chiral dihaloalcohols, expanding their utility in cross-coupling and other carbon-carbon bond-forming reactions. The synthesis of various diastereomers of related dichlorinated pentanols has been demonstrated, highlighting the importance of such chiral halogenated motifs in the structural elucidation and synthesis of natural products. nih.gov
Building Block for Heterocyclic Compounds with Defined Stereochemistry
The bifunctional nature of (2S)-1,4-dichloro-2-butanol makes it an excellent precursor for the synthesis of various chiral heterocyclic compounds. Intramolecular cyclization reactions, driven by the reaction of the hydroxyl group and the two electrophilic carbon centers, can lead to the formation of enantiomerically pure oxetanes, tetrahydrofurans, and pyrrolidines.
A notable application is in the synthesis of chiral 3-hydroxypyrrolidines. Although direct synthesis from (2S)-1,4-dichloro-2-butanol is not extensively documented, a closely related process utilizing 1,4-dibromo-2-butanol (B104651) has been reported for the preparation of chiral N-benzyl-3-hydroxypyrrolidine. google.com This suggests a viable synthetic pathway where (2S)-1,4-dichloro-2-butanol reacts with a primary amine, leading to a double nucleophilic substitution and the formation of the pyrrolidine (B122466) ring with retention of the stereocenter.
| Reactant | Reagent | Product | Heterocycle Type |
| (2S)-1,4-Dichloro-2-butanol | Base | (S)-3-Chloro-1,2-epoxybutane | Epoxide |
| (2S)-1,4-Dichloro-2-butanol | Benzylamine | (S)-N-Benzyl-3-hydroxypyrrolidine | Pyrrolidine |
Integration into Multi-Step Asymmetric Total Syntheses
While specific examples of the integration of (2S)-1,4-dichloro-2-butanol into the total synthesis of complex natural products are not yet widespread in the literature, its potential as a versatile chiral building block is evident. The ability to introduce multiple functionalities with stereocontrol makes it an attractive starting material for the synthesis of fragments of larger, biologically active molecules. As the demand for enantiomerically pure pharmaceuticals and agrochemicals continues to grow, it is anticipated that (2S)-1,4-dichloro-2-butanol will find increasing application in the assembly of complex molecular architectures. The principles of asymmetric synthesis often rely on the use of such readily available chiral synthons to efficiently construct intricate target molecules.
Examples in Natural Product Synthesis
The utility of (2S)-1,4-dichloro-2-butanol as a chiral synthon is elegantly demonstrated in the total synthesis of various natural products. Its ability to be converted into other key chiral intermediates, such as (R)-epichlorohydrin, is a cornerstone of its application in this field.
One of the most significant applications of (2S)-1,4-dichloro-2-butanol is its role as a precursor to (R)-epichlorohydrin . This transformation is typically achieved by treating (2S)-1,4-dichloro-2-butanol with a base, which induces an intramolecular Williamson ether synthesis. The resulting (R)-epichlorohydrin is a widely used C3 chiral building block in the synthesis of numerous natural products and pharmaceuticals.
For instance, the synthesis of the monoterpene (+)-Linalool can be envisioned starting from a chiral epoxide derived from (2S)-1,4-dichloro-2-butanol. The epoxide ring can be opened by a suitable nucleophile to introduce the necessary carbon framework, and subsequent functional group manipulations can lead to the final natural product. While direct total syntheses of specific natural products starting from (2S)-1,4-dichloro-2-butanol are not extensively documented in readily available literature, its conversion to key chiral intermediates like (R)-epichlorohydrin is a well-established strategy that opens pathways to a multitude of natural products.
The synthesis of chiral diols is another area where (2S)-1,4-dichloro-2-butanol can serve as a valuable starting material. nih.gov By sequential nucleophilic substitution of the two chlorine atoms with oxygen nucleophiles, followed by removal of any protecting groups, chiral 1,4-diols can be prepared. These diols are common structural motifs in many natural products and can also serve as precursors for further synthetic elaborations. nih.gov
| Natural Product Class | Key Intermediate from (2S)-1,4-Dichloro-2-butanol | Synthetic Strategy |
| Terpenoids | (R)-Epichlorohydrin | Epoxide opening and functional group manipulation |
| Polyketides | Chiral 1,4-diols | Sequential nucleophilic substitution |
| Alkaloids | Chiral amines (via azides) | Nucleophilic substitution with azide (B81097) and reduction |
Applications in the Synthesis of Chiral Ligands and Catalysts
The development of new chiral ligands and catalysts is crucial for the advancement of asymmetric catalysis. (2S)-1,4-dichloro-2-butanol provides a chiral scaffold for the synthesis of various classes of ligands, including phosphines, diamines, and N-heterocyclic carbenes (NHCs).
Chiral Phosphine (B1218219) Ligands: The synthesis of P-chiral phosphine ligands is an active area of research. nih.gov (2S)-1,4-dichloro-2-butanol can be converted into chiral backbones suitable for the introduction of phosphine groups. For example, the dichloro-functionality allows for the stepwise introduction of phosphide (B1233454) anions, leading to chiral diphosphine ligands. These ligands can then be used in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling reactions. nih.gov
Chiral Diamine Ligands: Chiral vicinal diamines are privileged ligands in asymmetric synthesis. sigmaaldrich.com (2S)-1,4-dichloro-2-butanol can be transformed into chiral diamines through a sequence involving the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine, and subsequent conversion of the chloro-substituents to amino groups. These chiral diamines can be used as ligands for a variety of metal-catalyzed reactions or as organocatalysts themselves.
Chiral N-Heterocyclic Carbene (NHC) Precursors: N-heterocyclic carbenes have emerged as powerful ligands for transition-metal catalysis and as organocatalysts. organic-chemistry.org The synthesis of chiral NHC precursors often relies on the availability of chiral backbones. (2S)-1,4-dichloro-2-butanol can be utilized to construct the chiral framework of imidazolium (B1220033) or imidazolinium salts, which are the direct precursors to NHCs. beilstein-journals.orgnih.gov The stereocenter at the C2 position can effectively control the stereochemical outcome of the catalyzed reactions.
| Ligand/Catalyst Class | Synthetic Approach from (2S)-1,4-Dichloro-2-butanol | Potential Applications in Asymmetric Catalysis |
| Chiral Phosphine Ligands | Stepwise substitution with phosphide anions | Asymmetric hydrogenation, cross-coupling |
| Chiral Diamine Ligands | Conversion of chloro and hydroxyl groups to amines | Asymmetric epoxidation, aziridination |
| Chiral NHC Precursors | Construction of chiral imidazolium/imidazolinium backbone | Asymmetric acylation, conjugate addition |
Future Directions and Emerging Research Areas
Development of Novel and More Efficient Asymmetric Synthesis Routes
The synthesis of enantiopure chiral molecules is a cornerstone of modern chemistry, with significant implications for the pharmaceutical and materials science industries. Traditional methods for producing optically active chlorohydrins often rely on metal-based catalysts, such as those used in asymmetric transfer hydrogenation or Meerwein-Ponndorf-Verley reductions. acs.orgnih.gov While effective, these methods can be hampered by the use of expensive and toxic metals, as well as stringent reaction conditions. nih.gov Consequently, current research is heavily focused on developing more efficient, sustainable, and selective asymmetric routes to compounds like (2S)-1,4-dichloro-2-butanol.
A major thrust in this area is the advancement of chemoenzymatic strategies. These methods combine the selectivity of biocatalysts with the practicality of chemical synthesis. For instance, a bienzymatic cascade system using an ene-reductase (ERED) and an alcohol dehydrogenase (ADH) has been developed to produce optically active chlorohydrins with excellent conversions (up to >99%) and high selectivity (up to >99:1 diastereomeric ratio and >99% enantiomeric excess). acs.orgnih.gov This approach avoids the limitations of kinetic resolution and operates under mild conditions. nih.gov
Future research will likely focus on:
Developing Novel Chiral Catalysts: Beyond enzymes, the design of new, highly efficient chiral transition metal complexes and organocatalysts continues to be a priority. mdpi.com The goal is to create catalysts that can achieve high enantioselectivity under mild, environmentally friendly conditions.
Improving Reaction Efficiency: Research aims to reduce reaction times, catalyst loading, and the formation of byproducts. This involves optimizing reaction parameters and developing catalysts with higher turnover numbers.
Expanding Substrate Scope: While current methods are effective, expanding their applicability to a broader range of substituted precursors will enhance the versatility of asymmetric synthesis for producing a wider variety of chiral chlorohydrins.
| Synthesis Strategy | Key Features | Advantages | Areas for Future Development |
|---|---|---|---|
| Metal-Catalyzed Asymmetric Hydrogenation | Utilizes chiral transition metal complexes (e.g., Rhodium, Ruthenium). researchgate.net | High efficiency and selectivity for certain substrates. researchgate.net | Reduction of catalyst cost, removal of toxic metal residues, and expansion of substrate compatibility. |
| Biocatalytic Reduction (e.g., KREDs, ADHs) | Employs whole-cell or isolated enzymes for stereoselective reduction of a prochiral ketone precursor. researchgate.netrsc.org | High enantioselectivity, mild reaction conditions, environmentally benign. mdpi.com | Enzyme engineering for enhanced stability and activity, development of robust cofactor regeneration systems. scispace.com |
| Chemoenzymatic Cascades | Combines multiple enzymatic steps, sometimes with chemical transformations, in a one-pot process. acs.orgnih.gov | Excellent conversion and selectivity, simplified process, reduced waste. nih.gov | Discovery of new enzyme combinations for novel transformations, optimization of enzyme compatibility. |
| Organocatalysis | Uses small organic molecules as catalysts. | Metal-free, often less sensitive to air and moisture. | Improving catalyst activity and broadening the scope to include precursors for compounds like (2S)-1,4-dichloro-2-butanol. |
Exploration of New Biocatalysts for (2S)-1,4-Dichloro-2-butanol Production
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds. mdpi.com For the production of (2S)-1,4-dichloro-2-butanol, the key transformation is the asymmetric reduction of the corresponding prochiral ketone, 1,4-dichloro-2-butanone. This reaction is often catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.net The future of (2S)-1,4-dichloro-2-butanol production is intrinsically linked to the discovery and engineering of novel biocatalysts with superior properties.
Emerging research in this field includes:
Genome and Metagenome Mining: Scientists are exploring vast genetic databases from diverse microorganisms to identify new enzymes with reductase activity. scispace.comnih.gov This approach has led to the discovery of robust stereocomplementary carbonyl reductases, allowing for the synthesis of both (S)- and (R)-enantiomers of various halohydrins with high yields (>90%) and excellent enantiomeric excess (>99%). rsc.org
Enzyme Engineering: Techniques like directed evolution and site-directed mutagenesis are being employed to enhance the properties of existing enzymes. scispace.com By modifying the amino acid sequence, researchers can improve an enzyme's stability, activity, substrate specificity, and stereoselectivity. For example, screening an error-prone PCR library of a wild-type ketoreductase led to variants with significantly increased activity for the synthesis of chiral alcohols. scispace.com
Whole-Cell Biocatalysis: The use of whole microbial cells as biocatalysts offers advantages such as eliminating the need for costly enzyme purification and providing inherent cofactor regeneration systems. mdpi.com Recent studies have identified new bacterial strains, such as Bacillus cereus, that exhibit excellent anti-Prelog stereoselectivity for the asymmetric reduction of prochiral ketones, expanding the toolbox of available whole-cell biocatalysts. mdpi.com
| Biocatalyst Type | Source/Method | Key Advantages | Representative Research Findings |
|---|---|---|---|
| Carbonyl Reductases (KREDs) | Genome mining of organisms like Candida glabrata (CgCR) and Debaryomyces hansenii (DhCR). rsc.orgscispace.com | High stereoselectivity, thermal stability, and potential for high substrate loading. rsc.org | Two stereocomplementary reductases (DhCR and CgCR) were identified for the synthesis of various α-halohydrins at substrate loadings of 100 g/L with high yields and >99% ee. rsc.org |
| Alcohol Dehydrogenases (ADHs) | Isolated from organisms such as Lactobacillus brevis and Ralstonia sp. mdpi.comresearchgate.net | Broad substrate scope, including sterically hindered ketones. mdpi.com Can be used to produce either enantiomer. researchgate.net | ADH from Ralstonia sp. was found to be highly active and stereoselective for the reduction of 1,4-diaryl-1,4-diones, achieving complete diastereo- and enantioselectivity. mdpi.com |
| Engineered KREDs | Directed evolution and saturation mutagenesis. scispace.com | Significantly increased activity and enhanced performance compared to wild-type enzymes. scispace.com | A single amino acid substitution in ChKRED20 resulted in variants with significantly increased activity for stereoselective ketone reduction. scispace.com |
| Whole-Cell Biocatalysts | Screening of soil microorganisms, e.g., Bacillus cereus. mdpi.com | No need for enzyme purification, built-in cofactor regeneration, operational stability. mdpi.com | A newly isolated strain, Bacillus cereus TQ-2, showed excellent anti-Prelog stereoselectivity for a broad spectrum of prochiral ketones. mdpi.com |
Advanced In Situ Spectroscopic Monitoring of Stereoselective Reactions
Optimizing stereoselective reactions requires a deep understanding of reaction kinetics, mechanisms, and the factors influencing enantioselectivity. Advanced in situ spectroscopic techniques are becoming indispensable tools for real-time monitoring, providing insights that are difficult to obtain through traditional offline analysis. nih.gov The application of these process analytical technologies (PAT) to the synthesis of (2S)-1,4-dichloro-2-butanol represents a significant area of future research.
Key emerging trends in this area are:
Multi-technique Integration: Combining complementary spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV/Vis) spectroscopy provides a more comprehensive picture of the reaction. nih.gov This multi-faceted approach allows for the simultaneous quantification of reactants, products, intermediates, and byproducts in complex reaction mixtures. nih.gov
Chiral Spectroscopy: Techniques like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) can directly probe the chirality of molecules in solution. The future integration of these methods for in situ monitoring will enable real-time measurement of enantiomeric excess, providing immediate feedback for process optimization.
Advanced Data Analysis: The large datasets generated by in situ monitoring require sophisticated data analysis models, including deep learning and partial least squares regression, to extract meaningful quantitative information in real-time. nih.gov
Mechanism Elucidation: In situ monitoring can help identify transient intermediates and provide kinetic data that supports proposed reaction mechanisms. For example, spectroscopic analysis has been used to support the formation of in situ stereogenic metal centers that control the stereoselectivity of polymerization reactions. nih.gov
Expansion of Synthetic Applications to Novel Chiral Architectures
(2S)-1,4-Dichloro-2-butanol is a versatile chiral building block due to its distinct functional groups: a stereodefined secondary alcohol and two primary chlorides at different positions. cymitquimica.com This arrangement allows for a wide range of selective chemical transformations. A significant future direction is to leverage this versatility to construct novel and complex chiral architectures with potential applications in pharmaceuticals and materials science. researchgate.net
Optically active chlorohydrins are already established as valuable intermediates for synthesizing compounds such as:
Tetrahydrofurans researchgate.net
Future research is expected to expand upon these applications by:
Synthesizing "Privileged Scaffolds": Exploring the use of (2S)-1,4-dichloro-2-butanol in the synthesis of complex molecular frameworks, such as 1,2,3,4-tetrahydroisoquinolines, which are prevalent in bioactive natural products. rsc.org
Developing Tandem/Domino Reactions: Designing multi-step, one-pot reaction sequences that utilize the different reactive sites of (2S)-1,4-dichloro-2-butanol to rapidly build molecular complexity.
Creating Novel Chiral Ligands: Using (2S)-1,4-dichloro-2-butanol as a starting material for the synthesis of new chiral ligands for asymmetric catalysis. This creates a feedback loop where the product of one asymmetric process becomes a tool for another.
Accessing Spirocyclic and Bridged Systems: The difunctional nature of the molecule makes it a candidate for intramolecular cyclization strategies to create strained and complex ring systems that are of interest in drug discovery. nih.gov
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The fine chemical and pharmaceutical industries are increasingly adopting sustainable manufacturing practices, with a focus on improving efficiency, reducing waste, and enhancing safety. thieme-connect.de Flow chemistry, or continuous flow processing, is a key enabling technology in this transition. nih.gov Integrating the synthesis of (2S)-1,4-dichloro-2-butanol into continuous flow systems is a major area of future research.
The advantages of flow chemistry for this synthesis include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which is crucial for highly exothermic or fast reactions. nih.govresearchgate.net
Improved Safety: Performing reactions in small, continuous volumes minimizes the risks associated with handling hazardous reagents or unstable intermediates. thieme-connect.denih.gov
Scalability and Reproducibility: Scaling up a flow process is typically more straightforward than batch processes, involving running the system for longer periods. thieme-connect.deresearchgate.net Flow systems also offer superior reproducibility. semanticscholar.org
Integration of In-line Analysis and Purification: Flow chemistry setups can readily incorporate the in situ monitoring techniques discussed previously, as well as in-line separation and purification modules, leading to streamlined, multi-step syntheses. nih.govthieme-connect.de
Future research will focus on developing end-to-end continuous processes for (2S)-1,4-dichloro-2-butanol, starting from the asymmetric reduction of the ketone precursor and potentially telescoping subsequent transformations into a single, uninterrupted manufacturing line. thieme-connect.de This approach, combined with the use of biocatalysts and greener solvents, aligns with the principles of sustainable chemistry, paving the way for more efficient and environmentally responsible production of this vital chiral intermediate.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for (2S)-1,4-dichloro-2-butanol, and how can stereochemical purity be ensured?
- Methodological Answer : The compound is synthesized via hydrochlorination of 1,2,4-butanetriol with concentrated HCl at 100–110°C, followed by neutralization and vacuum distillation . To ensure stereochemical purity, chiral chromatography (e.g., HPLC with a chiral stationary phase) or polarimetry should be employed post-synthesis. Monitoring reaction temperature is critical to avoid racemization, as elevated temperatures may promote stereochemical scrambling .
Q. How should (2S)-1,4-dichloro-2-butanol be stored to maintain stability, given its sensitivity to light?
- Methodological Answer : Due to its photosensitivity, the compound must be stored in amber glassware under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C. Stability tests under UV/visible light exposure (e.g., using a photostability chamber) are recommended to establish degradation kinetics. Analytical techniques like GC-MS can track decomposition products such as chlorinated aldehydes .
Q. Which physical properties are critical for identifying and characterizing (2S)-1,4-dichloro-2-butanol?
- Methodological Answer : Key properties include:
- Refractive Index : 1.463 (validates molecular density and purity) .
- LogP : 1.215 (indicates hydrophobicity, relevant for solubility in organic solvents) .
- Boiling Point : 227.7°C at 760 mmHg (distinguishes it from isomers under standard conditions) .
- Density : 1.241 g/cm³ (used in solvent selection for extraction) .
Advanced Research Questions
Q. How does the stereochemistry of (2S)-1,4-dichloro-2-butanol influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The (2S) configuration affects spatial orientation during SN2 reactions. Computational modeling (e.g., DFT calculations) can predict transition-state geometries and activation energies. Experimental validation via kinetic studies (e.g., comparing reaction rates with the (2R)-enantiomer) can reveal stereoelectronic effects. For example, the chlorine atom at C2 may hinder backside attack in certain conformers .
Q. What analytical techniques resolve discrepancies in reported boiling points (e.g., 227.7°C vs. 90–95°C at 18 Torr)?
- Methodological Answer : The apparent contradiction arises from pressure differences. Use the Clausius-Clapeyron equation to calculate boiling points at varying pressures. Experimental verification via reduced-pressure distillation (e.g., using a rotary evaporator with calibrated vacuum control) can confirm the 90–95°C range at 18 Torr .
Q. How can computational models predict the solubility and membrane permeability of (2S)-1,4-dichloro-2-butanol for pharmaceutical applications?
- Methodological Answer : Tools like COSMO-RS or molecular dynamics simulations utilize LogP (1.215) and PSA (20.23 Ų) to estimate solubility in lipid bilayers. Validate predictions with in vitro permeability assays (e.g., PAMPA or Caco-2 cell models). Adjust substituents (e.g., replacing Cl with F) to optimize bioavailability while retaining activity .
Q. What strategies mitigate side reactions during derivatization of (2S)-1,4-dichloro-2-butanol for drug intermediates?
- Methodological Answer :
- Protecting Groups : Temporarily shield the hydroxyl group using silyl ethers (e.g., TMSCl) to prevent unwanted esterification .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and optimize reaction quenching times .
Q. How do impurities in (2S)-1,4-dichloro-2-butanol impact its performance in asymmetric synthesis?
- Methodological Answer : Trace isomers (e.g., 1,3-dichloro derivatives) can act as chiral poisons. Purify via preparative HPLC or fractional crystallization. Quantify impurities using GC-MS with chiral columns and assess their inhibitory effects via kinetic resolution experiments (e.g., in enzyme-catalyzed reactions) .
Data Contradiction Analysis
- Boiling Point Variability : The 227.7°C (760 mmHg) vs. 90–95°C (18 Torr) discrepancy is resolved by pressure adjustment. Use the Antoine equation to interconvert values, ensuring consistency in experimental setups.
- Density Differences : Reported densities range from 1.241 g/cm³ to 1.29 g/cm³ . Calibrate pycnometers at 25°C and verify solvent-free measurement conditions to eliminate errors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
